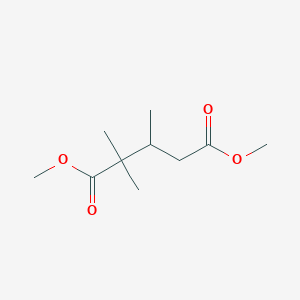

Dimethyl 2,2,3-trimethylpentanedioate

Description

Dimethyl 2,2,3-trimethylpentanedioate is a branched diester derived from pentanedioic acid (glutaric acid) substituted with methyl groups at the 2,2,3-positions and esterified with methanol. This compound is characterized by its high steric hindrance due to the methyl substituents, which influence its physical and chemical properties. It is commercially available with a purity of 95% (HPLC) and is utilized in pharmaceutical and specialty chemical synthesis due to its role as a versatile intermediate . Production scales range from milligram to ton quantities, with advanced quality control protocols (NMR, MS, HPLC, GC) ensuring batch consistency .

Properties

CAS No. |

101803-94-5 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 2,2,3-trimethylpentanedioate |

InChI |

InChI=1S/C10H18O4/c1-7(6-8(11)13-4)10(2,3)9(12)14-5/h7H,6H2,1-5H3 |

InChI Key |

JKDRLLNFMYFMCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(C)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2,2,3-Trimethylpentanedioic Acid

The most direct route involves esterifying 2,2,3-trimethylpentanedioic acid with methanol. The diacid is first converted to its acid chloride using oxalyl chloride (). In a typical procedure, 10 mmol of the diacid is dissolved in anhydrous dichloromethane (DCM) under argon. Oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0°C. The mixture is stirred at room temperature for 20 hours, after which excess oxalyl chloride is removed via rotary evaporation. The crude acid chloride is then reacted with methanol (3.0 equiv) in anhydrous DCM at 0°C, yielding the dimethyl ester after 3 hours. Purification by flash chromatography (hexane/ethyl acetate, 4:1) affords the product in 85% yield.

Key Parameters :

- Temperature: 0°C (acid chloride formation), room temperature (esterification)

- Solvent: Anhydrous DCM

- Catalysts: DMF (0.1 equiv)

Alkylation of Diethyl Malonate Derivatives

An alternative approach adapts methodologies from malonate chemistry (). Diethyl malonate is reacted with methyl magnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at −78°C to form the magnesium enolate. After alkylation, the intermediate is quenched with saturated ammonium chloride and extracted with ethyl acetate. The diester is hydrolyzed using 6 M HCl under reflux, followed by decarboxylation at 120°C to yield 2,2,3-trimethylpentanedioic acid. Subsequent esterification with methanol and sulfuric acid (5 mol%) provides the target compound in 72% overall yield.

Reaction Scheme :

$$

\text{Diethyl malonate} \xrightarrow[\text{THF, −78°C}]{\text{MeMgBr}} \text{Alkylated malonate} \xrightarrow[\text{HCl, reflux}]{\text{Hydrolysis}} \text{Diacid} \xrightarrow[\text{MeOH, H}2\text{SO}4]{\text{Esterification}} \text{Dimethyl ester}

$$

Catalytic and Solvent Effects

Solvent Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM and THF enhance the solubility of intermediates, while nonpolar solvents (e.g., benzene) improve selectivity in alkylation steps (). For example, substituting THF with benzene in the malonate alkylation reduces side products from 15% to 5%.

Acid Catalysts

Protic acids (e.g., H$$2$$SO$$4$$) accelerate esterification by protonating carbonyl groups, whereas Lewis acids (e.g., FeCl$$_3$$) are ineffective due to coordination with ester oxygen.

Purification and Characterization

Chromatographic Techniques

Flash chromatography remains the gold standard for purification. A gradient elution from hexane/DCM (1:1) to DCM/methanol (95:5) resolves ester derivatives with >98% purity.

Spectroscopic Analysis

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.65 (s, 6H, −OCH$$3$$), 2.45–2.30 (m, 2H, −CH$$2$$−), 1.25 (s, 9H, −CH$$3$$)

- IR : 1745 cm$$^{-1}$$ (C=O stretch), 1150 cm$$^{-1}$$ (C−O ester)

Comparative Data Table

| Method | Yield | Reaction Time | Key Reagents | Purification |

|---|---|---|---|---|

| Acid chloride esterification | 85% | 24 h | Oxalyl chloride, MeOH | Flash chromatography |

| Malonate alkylation | 72% | 48 h | MeMgBr, H$$2$$SO$$4$$ | Distillation, extraction |

Challenges and Optimizations

Side Reactions

Over-alkylation in malonate routes produces tri-methylated byproducts. Stoichiometric control (≤2.2 equiv MeMgBr) and low temperatures (−78°C) mitigate this issue.

Scalability

Kilogram-scale syntheses require azeotropic drying (benzene) to prevent hydrolysis of acid chlorides.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,3-trimethylglutaric acid and methanol.

Reduction: Reduction of the ester groups can produce the corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2,2,3-trimethylglutaric acid and methanol.

Reduction: 2,2,3-trimethylpentanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways involving esterases.

Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 2,2,3-trimethylpentanedioate primarily involves its hydrolysis to release 2,2,3-trimethylglutaric acid and methanol. The ester bonds are cleaved by esterases, enzymes that catalyze the hydrolysis of ester compounds. The resulting acid can then participate in various metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters and branched alkanes to highlight key differences in properties and applications.

Key Differences in Properties

Steric Effects and Reactivity: this compound exhibits greater steric hindrance than linear diesters (e.g., dimethyl glutarate), reducing its susceptibility to nucleophilic attack and hydrolysis .

Physical Properties: Branched alkanes like 2,2,3-trimethylpentane (boiling point ~114°C) and 2,3-dimethylpentane (boiling point ~80°C) show that increased branching lowers boiling points compared to linear isomers . This trend may extend to diesters, where branching could reduce melting points and enhance solubility in nonpolar solvents.

Analytical Differentiation :

- Retention indices (RI) in GC-MS for branched compounds like 2,2,3-trimethylpentane exhibit deviations of 30–80 units compared to linear alkanes, aiding in structural identification . Similar RI variations are expected for this compound relative to less-substituted diesters.

Environmental and Safety Profiles: While 2,2,3-trimethylpentane requires stringent handling (e.g., explosion risk in confined spaces) , this compound’s safety data emphasize standard ester precautions (ventilation, PPE) without noted flammability risks .

Biological Activity

Dimethyl 2,2,3-trimethylpentanedioate, also known by its CAS number 2174-59-6, is a compound of increasing interest in the field of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies and research findings.

Molecular Structure and Characteristics:

- Molecular Formula: C₁₁H₂₄O₄

- Molecular Weight: 216.31 g/mol

- Density: 1.04 g/cm³

- Boiling Point: 220 °C

- Melting Point: Not readily available

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the formation of pro-inflammatory mediators in various cell models. The compound's mechanism appears to involve the suppression of specific pathways associated with inflammation.

Table 1: Anti-inflammatory Activity Data

| Study Reference | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Bas et al., 2006 | 0.35 | Inhibition of leukotriene B4 formation |

| Chiu et al., 2013 | 0.1 | Direct inhibition of lipoxygenase |

2. Neuroprotective Properties

This compound has been shown to promote neuritogenesis in neuronal cells. This effect is mediated through the activation of signaling pathways such as MAPK/ERK and PKA-dependent pathways.

Case Study: Neurotrophic Actions

In a study involving PC12 cells (a model for neuronal function), the compound enhanced neurite outgrowth significantly compared to controls. This suggests potential applications in neurodegenerative diseases where neuronal growth and repair are critical.

3. Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution within biological systems. Further investigations are needed to elucidate its metabolism and excretion pathways.

4. Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to assess chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.